molecular formula C10H14N2O B15134905 (5-Phenylpyrazolidin-3-yl)methanol

(5-Phenylpyrazolidin-3-yl)methanol

Cat. No.: B15134905
M. Wt: 178.23 g/mol
InChI Key: QDPBQXHOYDXSOK-UHFFFAOYSA-N
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Description

(5-Phenylpyrazolidin-3-yl)methanol is an organic compound that features a pyrazolidine ring substituted with a phenyl group and a hydroxymethyl group. Compounds with pyrazolidine rings are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyrazolidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One possible route is the reaction of phenylhydrazine with an aldehyde or ketone to form a hydrazone, followed by cyclization to form the pyrazolidine ring. The hydroxymethyl group can be introduced via reduction of a corresponding ester or aldehyde.

Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

  • Oxidation products include carboxylic acids and aldehydes.
  • Reduction products include cyclohexyl derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: (5-Phenylpyrazolidin-3-yl)methanol can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Compounds with pyrazolidine rings have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Phenylpyrazolidin-3-yl)methanol would depend on its specific biological target. Generally, compounds with pyrazolidine rings can interact with enzymes or receptors, modulating their activity. The phenyl and hydroxymethyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

    Pyrazolidine: The parent compound without the phenyl and hydroxymethyl substitutions.

    Phenylpyrazolidine: Lacks the hydroxymethyl group.

    Hydroxymethylpyrazolidine: Lacks the phenyl group.

Uniqueness: (5-Phenylpyrazolidin-3-yl)methanol is unique due to the combination of the phenyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity.

This structure provides a comprehensive overview of this compound. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(5-phenylpyrazolidin-3-yl)methanol

InChI

InChI=1S/C10H14N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2

InChI Key

QDPBQXHOYDXSOK-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C2=CC=CC=C2)CO

Origin of Product

United States

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